Etalocib Sodium Exhibits Sub-Nanomolar Potency in Functional LTB4-Induced CD11b Upregulation Assay, Demonstrating >300-Fold Superiority Over SC-41930
In a direct head-to-head comparison, Etalocib sodium (LY293111) was approximately 300 times more potent than the LTB4 antagonist SC-41930 in blocking LTB4-induced CD11b upregulation on isolated human neutrophils. This functional assay measures inhibition of a key leukocyte activation marker and demonstrates that Etalocib's high-affinity receptor binding translates into superior functional antagonism at the cellular level [1].
| Evidence Dimension | Inhibition of LTB4-induced CD11b upregulation on human neutrophils |
|---|---|
| Target Compound Data | Potency approximately 300-fold higher than SC-41930 |
| Comparator Or Baseline | SC-41930 (potency reference) |
| Quantified Difference | ~300-fold greater potency |
| Conditions | Isolated human neutrophils stimulated with LTB4 |
Why This Matters
This >300-fold functional advantage directly validates that Etalocib sodium's in vitro binding affinity translates into significantly more potent cellular antagonism, reducing the compound quantity required for neutrophil activation studies.
- [1] Marder, P., et al. (1995). Blockade of human neutrophil activation by 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid (LY293111), a novel leukotriene B4 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1549-1557. PMID: 8531132. View Source
